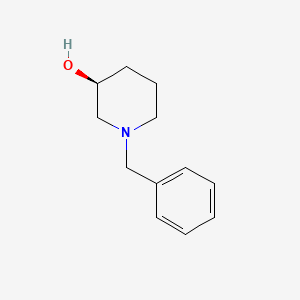

(S)-1-Benzyl-3-hydroxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTCOAGPVHRUFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-79-0 | |

| Record name | (S)-1-Benzyl-3-hydroxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-Benzyl-3-hydroxypiperidine

Introduction

(S)-1-Benzyl-3-hydroxypiperidine is a chiral piperidine derivative of significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural features, namely the chiral center at the 3-position and the benzyl-protected nitrogen, make it a versatile and valuable building block for the synthesis of complex bioactive molecules and therapeutic agents.[1] Researchers have utilized this compound in the development of novel analgesics and neuroprotective agents.[1] Its favorable pharmacokinetic properties, such as good solubility and the ability to cross biological membranes, further enhance its utility in drug formulation.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. The subsequent sections are designed to equip researchers with the foundational data and procedural knowledge necessary for its effective handling, characterization, and application in a laboratory setting. We will delve into its structural identity, tabulated physical constants, the experimental methodologies for their determination, and critical safety protocols, thereby offering a holistic resource for professionals in drug development.

Chemical Identity and Structure

Accurate identification is the cornerstone of chemical research. This compound is known by several synonyms, and its core structural information is cataloged under a unique CAS Registry Number.

-

IUPAC Name : (3S)-1-benzylpiperidin-3-ol[2]

-

Synonyms : (S)-1-Benzyl-3-piperidinol, (S)-N-Benzyl-3-hydroxypiperidine, (S)-(+)-1-BENZYL-3-HYDROXYPIPERIDINE[1][2]

Structural Representation:

The structure consists of a piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom.[3] A benzyl group is attached to the nitrogen atom, and a hydroxyl group is located at the third position of the piperidine ring, which is a chiral center with the (S) configuration.[3]

Core Physical Properties

The physical properties of a compound are critical for its purification, formulation, and integration into synthetic pathways. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid or crystalline solid | [1][4] |

| Boiling Point | 296.8 ± 33.0 °C (Predicted) | [5] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index (n20/D) | 1.545 ± 0.002 | [5] |

| Flash Point | 113 °C (>230 °F) | [5] |

| pKa | 14.82 ± 0.20 (Predicted) | [5][6] |

| Solubility | Freely soluble in alcohols (methanol, ethanol), THF, and DCM; slightly soluble in water. | [4] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of this compound. While raw spectral data is best viewed in dedicated databases, understanding the utility of each technique is crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. Spectral data for the related (R)-enantiomer are available, which would be mirrored for the (S)-enantiomer.[7]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For this molecule, characteristic peaks would include a broad O-H stretch from the hydroxyl group and C-H stretches from the aromatic and aliphatic portions.[7]

-

Mass Spectrometry (MS) : MS provides the exact mass of the molecule and its fragmentation pattern, confirming the molecular weight and offering further structural clues.[7]

Experimental Protocols for Physical Property Determination

The trustworthiness of physical data hinges on robust experimental methodology. This section details the standard operating procedures for determining key physical properties, explaining the rationale behind each step.

Boiling Point Determination via Vacuum Distillation

Given the high predicted boiling point, determination at atmospheric pressure can lead to thermal decomposition. Therefore, vacuum distillation is the authoritative method. This technique lowers the pressure, allowing the compound to boil at a significantly lower temperature.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Loading: Place a small volume of this compound and a boiling chip or magnetic stir bar into the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge (manometer). Gradually reduce the pressure to a stable, known value.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and the first drop of condensate is collected in the receiving flask. This temperature, along with the recorded pressure, constitutes the boiling point under reduced pressure.

-

Correction (Optional): Use a pressure-temperature nomograph to extrapolate the boiling point to atmospheric pressure if required.

Caption: Workflow for Boiling Point Determination.

Qualitative Solubility Assessment

Understanding a compound's solubility profile is critical for reaction setup, purification, and formulation. This protocol provides a systematic approach to qualitative assessment.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a panel of representative solvents (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.

-

Solvent Addition: Add the selected solvent to each tube dropwise (e.g., 0.1 mL increments) while vortexing.

-

Observation: Visually inspect for dissolution after each addition, up to a total volume of 1-2 mL.

-

Classification: Classify the solubility as 'freely soluble' (dissolves quickly in a small volume), 'sparingly soluble' (requires more solvent or heating), or 'insoluble' (does not dissolve).

Caption: Workflow for Qualitative Solubility Testing.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound possesses specific hazards that require careful management.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[2][8]

-

Serious Eye Damage/Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[2][8]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[2][8]

Safe Handling Procedures:

-

Personal Protective Equipment (PPE) : Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]

-

Exposure Avoidance : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]

-

First Aid : In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, get immediate medical aid.[9]

Storage Recommendations:

-

Conditions : Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed when not in use.[9] Some suppliers recommend storage at 0-8°C under an inert atmosphere.[1][6]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[4]

Applications in Drug Development

The physical properties detailed in this guide directly influence the utility of this compound as a pharmaceutical intermediate.[1] Its defined chirality is crucial for creating stereospecific drugs, where only one enantiomer provides the desired therapeutic effect.[10] The compound serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][4] The hydroxyl group provides a reactive handle for further chemical modification, while the benzyl group serves as a stable protecting group that can be removed in later synthetic steps to reveal the secondary amine for further functionalization.[4][11]

Conclusion

This compound is a foundational chiral intermediate with well-defined physical properties that are critical to its application in synthetic and medicinal chemistry. A thorough understanding of its boiling point, solubility, and spectroscopic signatures, coupled with strict adherence to safety and handling protocols, enables researchers to leverage this molecule's potential with precision and safety. The data and methodologies presented in this guide serve as an authoritative resource for scientists and developers aiming to incorporate this valuable building block into their research and development pipelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H17NO | CID 693762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 4. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 5. This compound | 91599-79-0 [amp.chemicalbook.com]

- 6. (R)-(-)-1-Benzyl-3-hydroxypiperidine CAS#: 91599-81-4 [m.chemicalbook.com]

- 7. (R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 1-N-Benzyl-3-hydroxy-piperidine(14813-01-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. chembk.com [chembk.com]

Introduction: The Significance of (S)-1-Benzyl-3-hydroxypiperidine

An In-depth Technical Guide to the Structure Elucidation of (S)-1-Benzyl-3-hydroxypiperidine

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. It serves as a crucial building block, or synthon, for a variety of bioactive molecules and therapeutic agents, particularly those targeting neurological disorders.[1] The piperidine scaffold is a common motif in drug discovery, and the specific stereochemistry at the C3 position is often critical for biological activity and efficacy.[1][2]

The unambiguous determination of its molecular structure—spanning from atomic connectivity to the absolute configuration of its chiral center—is a non-negotiable prerequisite for its use in research and cGMP (current Good Manufacturing Practice) environments. An erroneous structural assignment or an inadequate assessment of enantiomeric purity can have profound consequences in drug development, affecting pharmacological and toxicological profiles.[3]

Part 1: Confirmation of Molecular Formula and Connectivity

The foundational step in any structure elucidation is to confirm the molecular formula and the precise arrangement of atoms. This is achieved through a combination of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry serves as the initial checkpoint to verify the molecular weight of the compound. For a molecule like this compound, which possesses a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. ESI is a "soft" ionization method that minimizes fragmentation, allowing for the clear observation of the protonated molecule, [M+H]⁺.[6][7]

Trustworthiness: The integrity of the MS data is cross-validated through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement, and tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion ([M+H]⁺ at m/z 192.1) is isolated and fragmented. The resulting fragment ions are characteristic of the molecule's structure. For piperidine derivatives, key fragmentation pathways include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the neutral loss of small molecules like water from the hydroxyl group.[6][7] This predictable fragmentation provides definitive evidence for the core structure.

| Ion/Fragment Description | Formula | Predicted m/z (Monoisotopic) |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₈NO]⁺ | 192.1383 |

| Loss of Water [M+H - H₂O]⁺ | [C₁₂H₁₆N]⁺ | 174.1277 |

| Benzyl Cation | [C₇H₇]⁺ | 91.0542 |

| Piperidine Ring Fragment (α-cleavage) | [C₆H₁₂NO]⁺ | 114.0913 |

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

Ionization Mode: Set to positive ion mode.

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the precursor ion, [M+H]⁺.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 192.1) for collision-induced dissociation (CID).

-

Collision Energy: Optimize the collision energy (typically 10-30 eV) to generate a rich spectrum of fragment ions.

-

Data Analysis: Correlate the observed fragment masses with the expected fragmentation pathways for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For this compound, the spectrum will be dominated by characteristic vibrations of the hydroxyl, benzyl, and piperidine moieties.

Trustworthiness: The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a hallmark of an O-H bond involved in hydrogen bonding, confirming the alcohol group.[9][10] Absorptions just above 3000 cm⁻¹ indicate aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretches, validating the presence of both the benzyl ring and the saturated piperidine ring.[11]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200 - 3600 (Broad) | Alcohol (O-H) | Stretching |

| 3020 - 3080 | Aromatic C-H | Stretching |

| 2850 - 2960 | Aliphatic C-H | Stretching |

| 1450 - 1600 | Aromatic C=C | Stretching |

| 1000 - 1250 | C-N and C-O | Stretching |

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If solid, prepare a KBr pellet.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous proof of atomic connectivity through the analysis of nuclear spin interactions. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a complete assignment.[8][12]

Trustworthiness: Each experiment provides a layer of self-validating information. ¹H NMR signal integrations must match the proton count of the proposed structure. HSQC provides a direct, non-disputable correlation between a proton and its attached carbon.[13] Finally, HMBC connects the molecular fragments by revealing long-range (2-3 bond) correlations, leaving no ambiguity in the final structure.[14] For instance, the correlation between the benzylic protons (~3.5 ppm) and the piperidine C2/C6 carbons (~50-60 ppm) definitively confirms the N-benzyl linkage.

Caption: Integrated workflow for NMR-based structure elucidation.

(Note: Shifts are approximate and solvent-dependent. Predicted for CDCl₃)

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (from H to C) |

| Benzyl-CH₂ | ~63 | ~3.5 (s, 2H) | C2, C6, Benzyl-C1', Benzyl-C2'/C6' |

| Benzyl-C1' | ~138 | - | - |

| Benzyl-C2'/C6' | ~129 | ~7.3 (m, 2H) | Benzyl-C4', Benzyl-CH₂ |

| Benzyl-C3'/C5' | ~128 | ~7.3 (m, 2H) | Benzyl-C1' |

| Benzyl-C4' | ~127 | ~7.2 (m, 1H) | Benzyl-C2'/C6' |

| C2 | ~60 | ~2.8 (m, 1H), ~2.2 (m, 1H) | C3, C6, Benzyl-CH₂ |

| C3 | ~67 | ~3.8 (m, 1H) | C2, C4, C5 |

| C4 | ~31 | ~1.9 (m, 1H), ~1.6 (m, 1H) | C2, C3, C5, C6 |

| C5 | ~22 | ~1.8 (m, 1H), ~1.5 (m, 1H) | C3, C4, C6 |

| C6 | ~54 | ~2.6 (m, 1H), ~2.1 (m, 1H) | C2, C4, C5, Benzyl-CH₂ |

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Ensure proper phasing, baseline correction, and integration.

-

¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and/or DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks, particularly within the piperidine ring.

-

HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.

-

HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for J-couplings of ~8 Hz to observe 2- and 3-bond correlations.

-

Data Analysis: Systematically analyze the spectra, starting with the assignment of easily identifiable signals (e.g., benzyl group) and using the 2D correlations to build out the complete structural assignment.

Part 2: Determination of Absolute Stereochemistry

With the connectivity established, the final and most critical step for a chiral molecule is to confirm its absolute configuration. For this compound, this means verifying the '(S)' assignment at the C3 stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Expertise & Experience: Chiral HPLC is the most widely used technique for separating enantiomers and is the gold standard for determining enantiomeric excess (e.e.) or purity.[3][15] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[3][16]

Trustworthiness: The method's validity rests on comparison to a reference standard. A racemic (50:50) mixture of (R)- and this compound is first injected to determine the individual retention times of each enantiomer. The analysis of the target sample should then yield a single, sharp peak corresponding to the retention time established for the (S)-enantiomer, confirming both its identity and high enantiomeric purity.[17]

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) | Proven efficacy for resolving piperidine derivatives.[16] |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | Normal phase conditions are common for polysaccharide CSPs. Diethylamine is a basic modifier that improves peak shape for amines. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The benzyl group provides a sufficient chromophore for UV detection. |

| Column Temp. | 25 °C | Temperature can influence resolution and should be controlled. |

-

System Preparation: Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved.

-

Standard Preparation: Prepare a solution of the racemic standard (~1 mg/mL) and the (S)-enantiomer sample (~1 mg/mL) in the mobile phase.

-

Racemic Standard Injection: Inject the racemic standard to determine the retention times (t_R) for the (S) and (R) enantiomers and calculate the resolution factor (R_s). A resolution of >1.5 is desired.

-

Sample Injection: Inject the this compound sample.

-

Data Analysis: Confirm that the sample produces a single peak at the retention time corresponding to the (S)-enantiomer. Calculate the enantiomeric purity by peak area percentage.

Advanced & Correlative Methods for Absolute Configuration

While chiral HPLC is excellent for purity assessment against a known standard, other techniques can determine the absolute configuration ab initio.

-

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a molecule of known (e.g., 'S') configuration. A match between the experimental and calculated spectra provides strong evidence for the absolute configuration.[][19]

-

X-ray Crystallography: If the compound, or a suitable crystalline derivative, can be synthesized, single-crystal X-ray diffraction is the ultimate method for determining molecular structure, including absolute stereochemistry, with no ambiguity.[][20]

Conclusion: A Self-Validating Analytical Framework

The complete and unambiguous structure elucidation of this compound is achieved not by a single experiment, but by the synergistic and orthogonal information provided by a suite of analytical techniques. Mass spectrometry confirms the molecular formula, FTIR identifies the key functional groups, and a comprehensive set of NMR experiments maps the precise atomic connectivity. Finally, chiral HPLC validates the absolute stereochemistry and ensures enantiomeric purity. Each step in this workflow provides a layer of evidence that corroborates the others, creating a self-validating system that ensures the highest degree of scientific integrity and confidence in the final structural assignment.

Caption: Integrated approach to the complete structure elucidation.

References

- Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method.PubMed.

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv

- Application Notes and Protocols for the Analytical Characteriz

-

This compound | C12H17NO | CID 693762. PubChem.[Link]

- Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.PubMed.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.PubMed.

- Enantioselective synthesis of (S)

- Determination of Absolute Configuration—an Overview Related to This Special Issue.

- Application Note: Chiral HPLC Methods for the Enantiosepar

-

A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Taylor & Francis Online.[Link]

-

1-Benzyl-3-hydroxypiperidine-Qiyan. Qiyan.[Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek.[Link]

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.[Link]

-

1-N-BENZYL-3-HYDROXY-PIPERIDINE. ChemBK.[Link]

-

Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs.[Link]

-

UNIVERSITY OF CALIFORNIA, IRVINE Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing. eScholarship.[Link]

-

How do I determine the absolute configuration experimentally? Chemistry Stack Exchange.[Link]

-

Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method. National Center for Biotechnology Information.[Link]

-

Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. National Center for Biotechnology Information.[Link]

-

Copies of 1H, 13C, 19F NMR spectra. Universidad de La Rioja.[Link]

-

5 - Mass Spectrometry of Piperidine Derivatives. R Discovery.[Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry.[Link]

-

(R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761. PubChem.[Link]

-

7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.[Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification. GreenskyBio.[Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]

-

Chiral HPLC Separations. Phenomenex.[Link]

-

Chiral analysis. Wikipedia.[Link]

-

Correlations in the HSQC and HMBC spectra of 19 | Download Table. ResearchGate.[Link]

-

Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges. National Center for Biotechnology Information.[Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

-

FTIR Functional Group Database Table with Search. InstaNANO.[Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate.[Link]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI.[Link]

-

N-Benzyl-3-ethyl-3-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C12H17NO | CID 693762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 9. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. benchchem.com [benchchem.com]

- 17. Chiral analysis - Wikipedia [en.wikipedia.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (S)-1-Benzyl-3-hydroxypiperidine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-1-Benzyl-3-hydroxypiperidine (CAS No: 91599-79-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this important synthetic building block.

This compound, with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its stereochemistry and functional groups necessitate precise analytical characterization, for which spectroscopic methods are indispensable. The data presented herein is based on information available through established spectral databases and commercial suppliers, ensuring a high degree of reliability.[2]

Molecular Structure and Key Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The molecule consists of a piperidine ring, a chiral center at the C3 position bearing a hydroxyl group, and a benzyl group attached to the nitrogen atom.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure. It is important to note that under standard achiral conditions, the NMR spectra of the (S)- and (R)-enantiomers are identical. The data presented is sourced from reputable suppliers such as Sigma-Aldrich.[2]

¹H NMR Spectroscopy

The proton NMR spectrum displays signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl group appear in the downfield region, while the aliphatic protons of the piperidine ring and the benzylic methylene protons are found upfield.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~3.70 | Multiplet | 1H | H-3 (CH-OH) |

| ~3.55 | Singlet | 2H | Benzylic (N-CH₂-Ph) |

| ~2.80 - 3.00 | Multiplet | 2H | H-2eq, H-6eq |

| ~2.00 - 2.20 | Multiplet | 2H | H-2ax, H-6ax |

| ~1.50 - 1.90 | Multiplet | 4H | H-4, H-5 |

| Variable | Broad Singlet | 1H | OH |

Interpretation:

-

Aromatic Region (δ 7.20-7.40): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.

-

Benzylic Protons (δ ~3.55): The singlet corresponding to two protons is assigned to the methylene group (CH₂) connecting the nitrogen to the phenyl ring. Its chemical shift is influenced by the adjacent nitrogen and the aromatic ring.

-

Piperidine Ring Protons (δ 1.50-3.70): The protons on the piperidine ring give rise to a series of complex multiplets due to diastereotopicity and spin-spin coupling. The proton on the carbon bearing the hydroxyl group (H-3) is expected to be the most downfield of the ring protons due to the deshielding effect of the oxygen atom. The protons on carbons adjacent to the nitrogen (H-2 and H-6) are also shifted downfield.

-

Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Aromatic C (quaternary) |

| ~129.0 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~67.0 | C-3 (CH-OH) |

| ~63.0 | Benzylic (N-CH₂-Ph) |

| ~60.0 | C-2 |

| ~54.0 | C-6 |

| ~31.0 | C-4 |

| ~21.0 | C-5 |

Interpretation:

-

Aromatic Carbons (δ 127.0-138.0): Four signals are expected for the benzyl group: one quaternary carbon (the point of attachment) and three signals for the five CH carbons (with two pairs being equivalent by symmetry).

-

Benzylic Carbon (δ ~63.0): The carbon of the N-CH₂-Ph group appears in this region, characteristic for carbons attached to a nitrogen atom.

-

Piperidine Ring Carbons (δ 21.0-67.0): The C-3 carbon, attached to the electronegative oxygen, is the most downfield of the piperidine carbons. The C-2 and C-6 carbons, adjacent to the nitrogen, are also shifted downfield compared to the C-4 and C-5 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group |

| 3300 - 3500 | Strong, Broad | O-H Stretch (Alcohol) |

| 3020 - 3080 | Medium | C-H Stretch (Aromatic) |

| 2850 - 2950 | Strong | C-H Stretch (Aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| 1050 - 1150 | Strong | C-O Stretch (Secondary Alcohol) |

| 700 - 750, 690-710 | Strong | C-H Bend (Monosubstituted Benzene) |

Interpretation:

-

The most prominent feature is the broad O-H stretching band around 3300-3500 cm⁻¹, which is definitive for the presence of the hydroxyl group.

-

The presence of the benzyl group is confirmed by the aromatic C-H stretches above 3000 cm⁻¹, the C=C ring stretching bands in the 1450-1600 cm⁻¹ region, and the strong out-of-plane C-H bending bands characteristic of monosubstitution.

-

Strong absorptions in the 2850-2950 cm⁻¹ region correspond to the aliphatic C-H bonds of the piperidine and benzylic methylene groups.

-

A strong C-O stretching band confirms the secondary alcohol functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, Electron Ionization (EI) would likely be used.

Table 4: Expected Mass Spectrometry Data (GC-MS)

| m/z (Mass/Charge Ratio) | Interpretation |

| 191 | [M]⁺˙ (Molecular Ion) |

| 190 | [M-H]⁺ |

| 174 | [M-OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 100 | [M-C₇H₇]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺˙): The peak at m/z 191 corresponds to the molecular weight of the compound, confirming the molecular formula C₁₂H₁₇NO.[3]

-

Key Fragmentation: The most characteristic fragmentation in benzyl amines is the cleavage of the C-C bond adjacent to the nitrogen (beta-cleavage).

-

A very prominent peak at m/z 91 is expected, corresponding to the stable tropylium cation ([C₇H₇]⁺), which is a hallmark of benzyl groups.

-

Loss of the benzyl group (C₇H₇) from the molecular ion would result in a fragment at m/z 100 , corresponding to the 3-hydroxypiperidine radical cation.

-

Other fragments, such as the loss of a hydroxyl radical ([M-OH]⁺ at m/z 174), may also be observed.

-

Caption: Primary fragmentation pathways in mass spectrometry.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Set a spectral width of approximately 16 ppm.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. Set a spectral width of approximately 240 ppm.

-

Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectrum Acquisition (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum, noting the molecular ion and key fragment ions.

Caption: Standard analytical workflow for spectroscopic characterization.

References

-

PubChem. . National Center for Biotechnology Information. Accessed January 2, 2026.

-

PubChem. . National Center for Biotechnology Information. Accessed January 2, 2026.

-

Chem-Impex. . Chem-Impex International. Accessed January 2, 2026.

-

Sigma-Aldrich. . MilliporeSigma. Accessed January 2, 2026.

-

Chem-Impex. ). Chem-Impex. Accessed January 2, 2026.

-

PubChem. ). National Center for Biotechnology Information. Accessed January 2, 2026.

Sources

The Chiral Synthon: An In-depth Technical Guide to the Discovery and Synthesis of (S)-1-Benzyl-3-hydroxypiperidine

Abstract

(S)-1-Benzyl-3-hydroxypiperidine stands as a cornerstone chiral building block in modern pharmaceutical development. Its rigid piperidine core, coupled with a strategically positioned hydroxyl group, provides an invaluable scaffold for the synthesis of a multitude of complex and stereochemically defined bioactive molecules. This technical guide provides a comprehensive overview of the discovery and evolution of synthetic strategies for this pivotal intermediate. We will explore the initial approaches centered on classical resolution of racemic mixtures and delve into the more recent, highly efficient, and enantioselective biocatalytic and asymmetric synthetic methods. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, thereby providing a robust framework for its practical application in drug discovery and development.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The introduction of chirality into the piperidine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets, which can significantly enhance potency and reduce off-target effects.

This compound, in particular, has emerged as a critical intermediate in the synthesis of numerous high-value pharmaceutical agents, most notably as a key component in the synthesis of tyrosine kinase inhibitors used in oncology.[2] The benzyl group serves as a readily removable protecting group for the nitrogen atom, while the (S)-configured hydroxyl group provides a versatile handle for further chemical transformations.

Historically, the synthesis of chiral piperidines was a significant challenge, often relying on the separation of enantiomers from a racemic mixture—a process inherently limited to a 50% theoretical yield. The "discovery" of this compound as a viable synthetic intermediate is therefore not a single event, but rather an evolution of synthetic methodologies that have made this crucial molecule readily accessible in high enantiomeric purity.

The Genesis of a Synthon: From Racemic Mixtures to Enantiopure Compounds

The initial approaches to obtaining this compound were rooted in the classical synthesis of the racemic compound followed by chiral resolution. This foundational work, while less efficient by modern standards, laid the groundwork for future innovations.

Synthesis of Racemic 1-Benzyl-3-hydroxypiperidine

The racemic precursor is typically synthesized from readily available starting materials such as 3-hydroxypyridine. A common route involves the benzylation of 3-hydroxypyridine to form the corresponding pyridinium salt, followed by reduction to the piperidine ring.

Experimental Protocol: Synthesis of Racemic 1-Benzyl-3-hydroxypiperidine

Materials:

-

3-Hydroxypyridine

-

Benzyl bromide

-

Toluene

-

Potassium carbonate

-

Hexamethyldisilazane (HMDS)

-

Tetrahydrofuran (THF)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Benzylation: In a 2L three-necked flask equipped with a magnetic stirrer, dissolve 3-hydroxypiperidine (101.2g, 1mol) in 1L of toluene. Add potassium carbonate (276.4g, 2mol) and then add benzyl bromide (153.9g, 0.9mol) dropwise. The reaction is stirred at 40-50°C for 5 hours and monitored by Gas Chromatography (GC).

-

Silylation: Under a nitrogen atmosphere, add hexamethyldisilazane (HMDS) and heat to reflux for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) using a developing solvent of n-hexane/ethyl acetate (5:1).

-

Work-up: After cooling, the solvent is concentrated, and low-boiling substances are removed by distillation under reduced pressure. The residue is taken up in methyl tert-butyl ether (MTBE), and insoluble materials are filtered off. The filtrate containing the silylated intermediate is used directly in the next step.

-

Deprotection: The MTBE solution is treated with an alcohol or a fluorine-containing ionic salt to deprotect the hydroxyl group, yielding high-purity N-benzyl-3-hydroxypiperidine.[3]

Chiral Resolution: The First Step Towards Enantiopurity

With the racemic mixture in hand, the next critical step was the separation of the (S)- and (R)-enantiomers. This was traditionally achieved through the formation of diastereomeric salts using a chiral resolving agent.

Causality Behind Experimental Choices: The choice of resolving agent is crucial. It must form a stable salt with the amine and the resulting diastereomeric salts must have significantly different solubilities in a given solvent system to allow for efficient separation by fractional crystallization. L-(+)-tartaric acid and its derivatives, as well as mandelic acid, are commonly employed for the resolution of amines.[4]

Experimental Protocol: Chiral Resolution of (±)-1-Benzyl-3-hydroxypiperidine using L-(+)-Tartaric Acid

Materials:

-

Racemic 1-Benzyl-3-hydroxypiperidine

-

L-(+)-Tartaric acid

-

Acetone

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic 1-Benzyl-3-hydroxypiperidine (5 mmol) and L-(+)-tartaric acid (2.5 mmol) in 60 mL of acetone. Stir the mixture at 25°C for 6 hours.

-

Fractional Crystallization: The diastereomeric salt of the (S)-enantiomer will preferentially crystallize out of the solution. Collect the precipitate by filtration. The filtrate will be enriched in the (R)-enantiomer.

-

Liberation of the Free Base: Treat the collected diastereomeric salt with an aqueous solution of a strong base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free this compound.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane. The combined organic layers are then dried over a suitable drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

Data Presentation: Comparison of Chiral Resolving Agents

| Resolving Agent | Solvent | Enantiomeric Excess (e.e.) of Precipitate | Reference |

| L-(+)-Tartaric Acid | Acetone | >95% (S)-enantiomer | [5] |

| Di-benzoyl-L-tartaric acid | Ethyl Acetate | High (S)-enantiomer | [4] |

| (S)-Mandelic Acid | Ethyl Acetate | Moderate (S)-enantiomer | [4] |

Mandatory Visualization: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of racemic 1-Benzyl-3-hydroxypiperidine.

The Biocatalytic Revolution: A Greener and More Efficient Approach

The limitations of classical resolution, particularly the 50% theoretical yield cap, spurred the development of more efficient and sustainable methods. Biocatalysis, utilizing enzymes or whole-cell systems, emerged as a powerful alternative, offering high enantioselectivity and milder reaction conditions.

Enzymatic Kinetic Resolution

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols. In the context of this compound, KREDs can be employed in a kinetic resolution process where one enantiomer of a racemic precursor is preferentially reduced, or more commonly, in the asymmetric reduction of a prochiral ketone.

Mechanism of Ketoreductase-Catalyzed Reduction: The catalytic mechanism of KREDs involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. The stereochemical outcome is determined by the specific binding of the substrate in the enzyme's active site. A catalytic triad of amino acid residues (often Asp, Tyr, and Lys) in the active site facilitates the hydride transfer and protonation of the carbonyl oxygen.[6]

Experimental Protocol: Enantioselective Synthesis of (S)-1-Boc-3-hydroxypiperidine using a Ketoreductase

Materials:

-

N-1-Boc-3-piperidone

-

Ketoreductase (KRED)

-

NADH or NADPH

-

Glucose dehydrogenase (for cofactor regeneration)

-

Glucose

-

Phosphate buffer (pH 7.0)

-

Ethanol

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution of phosphate buffer (pH 7.0). Add the ketoreductase enzyme, NADH, glucose dehydrogenase, and glucose.

-

Substrate Addition: Dissolve N-1-Boc-3-piperidone in a minimal amount of ethanol and add it to the reaction mixture.

-

Reaction: Stir the reaction at a controlled temperature (e.g., 25-30°C) for 24 hours. Monitor the progress of the reaction by TLC (ethyl acetate:n-hexane, 1:1).

-

Work-up: Upon completion, pass the reaction mixture through celite to remove the enzyme. Extract the filtrate with ethyl acetate.

-

Purification: Dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.[2]

Data Presentation: Comparison of Different Biocatalytic Systems

| Biocatalyst | Substrate | Yield | Enantiomeric Excess (e.e.) | Reference |

| Baker's Yeast | N-1-Boc-3-piperidone | 90-95% | >99% (S) | [2] |

| Ketoreductase | N-1-Boc-3-piperidone | >95% | >99% (S) | [2] |

Mandatory Visualization: Biocatalytic Synthesis Workflow

Caption: Biocatalytic asymmetric reduction of a prochiral ketone.

Asymmetric Synthesis: The Pinnacle of Enantioselective Control

While biocatalysis offers an elegant solution, asymmetric synthesis using chiral catalysts or auxiliaries represents another powerful strategy for the direct synthesis of enantiomerically pure compounds. These methods often provide high levels of stereocontrol and can be readily scaled up.

Rhodium-Catalyzed Asymmetric Cyclization

Recent advancements in transition-metal catalysis have led to novel methods for the enantioselective synthesis of chiral heterocycles. One such approach involves the sequential action of light and a rhodium catalyst on N-allylglyoxylamides to construct 3-hydroxypiperidine scaffolds in an atom-economical manner. This method achieves a formal carbonyl-ene-type reaction with high enantioselectivity.[6]

Racemization of the Unwanted Enantiomer: Maximizing Efficiency

In classical resolution processes, the unwanted (R)-enantiomer is often a waste product. To improve the overall efficiency and atom economy, methods have been developed to racemize the unwanted enantiomer, allowing it to be recycled back into the resolution process.

Causality Behind Experimental Choices: Racemization of chiral 1-benzyl-3-hydroxypiperidine can be achieved by heating in the presence of a strong base. The strong base facilitates the deprotonation of the hydroxyl group, and under high temperatures, an equilibrium is established between the two enantiomers, leading to the formation of the racemic mixture.

Experimental Protocol: Racemization of (R)-1-Benzyl-3-hydroxypiperidine

Materials:

-

(R)-1-Benzyl-3-hydroxypiperidine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Reaction Setup: In a three-necked flask, combine (R)-N-benzyl-3-hydroxy piperidine (0.5 mol) and sodium hydroxide (1.25 mol).

-

Racemization: Heat the mixture to 190°C and maintain for 15 hours. Monitor the racemization by HPLC.

-

Work-up: Cool the reaction mixture to approximately 50°C and add water. Extract the product with MTBE.

-

Isolation: Separate the organic phase, wash with water, and concentrate to obtain the racemized N-benzyl-3-hydroxy piperidine.[7]

Conclusion

The journey to efficiently synthesize this compound showcases the remarkable progress in synthetic organic chemistry. From the early, laborious methods of classical resolution to the highly efficient and elegant biocatalytic and asymmetric approaches, the evolution of these synthetic strategies has been driven by the increasing demand for this vital chiral building block in the pharmaceutical industry. The methodologies outlined in this guide provide a comprehensive toolkit for researchers and drug development professionals, enabling the practical and scalable production of this essential synthon for the advancement of modern medicine.

References

-

A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium upon N-Allylglyoxylamides. Angewandte Chemie International Edition, 54(25), 7418–7421. [Link]

-

Sethi, M. K., Mahajan, S., Ahanger, I. A., Guha, R., Shukla, R., Ahmed, M. S., Mara, B., Veera, U., & Chakraborty, P. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

- Process for resolving racemic mixtures of piperidine derivatives. (2002).

-

Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace. Retrieved from [Link]

- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo [1,5-a]pyrimidine derivatives using same. (2008).

-

Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2010). PubChem. [Link]

-

A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (2021). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). White Rose Research Online. [Link]

- Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization. (2017).

-

Asymmetric Synthesis of Nitrogen Heterocycles. (2009). Wiley. [Link]

-

Simple and convenient methods for synthesis, resolution and application of aminonaphthols. (n.d.). Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis of Nitrogen Heterocycles - Google Books [books.google.mw]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]

- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis - Google Books [books.google.com.sg]

- 6. Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium upon N-Allylglyoxylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bibliographies: 'Piperidine alkaloid synthesis' – Grafiati [grafiati.com]

A Senior Application Scientist's Guide to the Synthesis of (S)-1-Benzyl-3-hydroxypiperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl-3-hydroxypiperidine is a highly valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active molecules, including potent enzyme inhibitors and central nervous system agents. Its stereospecific synthesis is a critical step in the drug development pipeline, demanding efficiency, high enantiopurity, and scalability. This guide provides an in-depth technical analysis of the principal synthetic strategies for obtaining this compound, with a focus on the rationale behind common starting materials and methodologies. We will explore three dominant pathways: the chemo-enzymatic dearomatization of pyridine derivatives, the asymmetric reduction of a prochiral ketone, and synthesis from the chiral pool. Each section will dissect the underlying chemical principles, offer field-proven insights, and present detailed, actionable protocols.

Introduction: The Strategic Importance of the Chiral 3-Hydroxypiperidine Moiety

The 3-hydroxypiperidine scaffold is a privileged structure in drug discovery. The presence of a hydroxyl group at the C3 position provides a crucial hydrogen bonding point for molecular recognition at biological targets, while the chiral center dictates the precise three-dimensional orientation of the molecule within a receptor's binding pocket. The (S)-enantiomer, in particular, is a key intermediate for several advanced drug candidates.[1][2] The benzyl group serves as a versatile protecting group for the piperidine nitrogen, which is stable under a variety of reaction conditions yet readily removable during late-stage synthesis.[3][4]

The primary challenge and focus of this guide is the efficient and scalable installation of the C3 stereocenter. The choice of starting material fundamentally dictates the synthetic strategy, influencing cost, step-count, and the ultimate enantiomeric purity of the final product.

Synthetic Strategies & Core Methodologies

We will now examine the most prevalent and technically sound approaches to the synthesis of this compound, categorized by the class of starting material.

Strategy 1: Synthesis from Pyridine Derivatives

The use of inexpensive and readily available pyridine or 3-hydroxypyridine as a starting material is an attractive approach due to its atom economy.[5] The core challenge lies in the controlled, asymmetric reduction of the aromatic ring.

Causality and Mechanistic Insight: This pathway typically involves two key transformations:

-

N-Benzylation: Activation of the pyridine ring towards reduction is achieved by quaternization of the nitrogen with a benzyl halide (e.g., benzyl bromide or chloride). This converts the electron-rich pyridine into an electron-deficient pyridinium salt, making it susceptible to nucleophilic attack by hydride reagents.[5]

-

Asymmetric Reduction: The reduction of the pyridinium salt to the chiral piperidine is the most critical step. While traditional methods using sodium borohydride yield a racemic mixture, modern approaches employ sophisticated chemo-enzymatic cascades or transition-metal catalysis to achieve high enantioselectivity.[6][7][8] Enzymatic methods, in particular, leverage the inherent stereoselectivity of biocatalysts like oxidases and reductases to deliver the desired enantiomer with high purity.[6]

Diagram 1: Overview of Synthetic Pathways This diagram illustrates the convergence of the three primary synthetic strategies on the target molecule.

Caption: High-level overview of synthetic routes.

Strategy 2: Asymmetric Reduction of 1-Benzyl-3-piperidone

This is arguably the most direct and widely industrialized route. It begins with a prochiral ketone, 1-benzyl-3-piperidone, and introduces the chirality in a single, highly controlled reduction step.

Causality and Mechanistic Insight: The success of this strategy hinges on the selection of a stereoselective reducing agent.

-

Biocatalysis (Ketoreductases): This is the state-of-the-art method for achieving near-perfect enantioselectivity (>99% ee) and high yields.[1][2] Ketoreductase (KRED) enzymes, often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase), deliver a hydride to one specific face of the ketone carbonyl.[2][9] The choice of KRED is critical, and screening of enzyme panels is a standard part of process development to find the optimal catalyst for this specific substrate.[1] The reaction is typically run in an aqueous buffer at or near physiological pH and mild temperatures, making it a green and highly efficient process.[2]

-

Catalytic Asymmetric Hydrogenation: This method uses a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) with a chiral phosphine ligand to deliver hydrogen gas (H₂) stereoselectively across the carbonyl double bond.[10] While capable of high enantioselectivity, this method often requires high pressures and specialized equipment, and the catalysts can be expensive.

Table 1: Comparison of Asymmetric Reduction Methods

| Parameter | Biocatalytic (Ketoreductase) | Catalytic Asymmetric Hydrogenation |

| Starting Material | 1-Benzyl-3-piperidone | 1-Benzyl-3-piperidone |

| Key Reagent/Catalyst | Ketoreductase (KRED), NAD(P)H | [Ir(COD)Cl]₂ / Chiral Ligand, H₂ |

| Enantioselectivity | Excellent (>99% ee typical)[2] | Good to Excellent (90-99% ee)[10] |

| Reaction Conditions | Aqueous buffer, 25-40 °C, 1 atm[1] | Organic solvent, 20-50 °C, high pressure |

| Key Advantages | High selectivity, mild conditions, "green" | Broad substrate scope, well-established |

| Key Disadvantages | Requires enzyme screening/sourcing | High pressure, expensive catalysts |

Strategy 3: Synthesis from the Chiral Pool

This classical approach leverages naturally occurring chiral molecules, such as amino acids or sugars, as the starting point. The inherent stereochemistry of the starting material is carried through a series of transformations to define the stereocenter in the final product.

Causality and Mechanistic Insight: A representative example is the synthesis starting from (S)-pyroglutaminol, which is derived from L-glutamic acid.[11] This strategy involves a series of well-established organic reactions, such as protection, reduction, activation of hydroxyl groups (e.g., mesylation), and intramolecular cyclization or ring expansion. The key advantage is that the chirality is pre-defined, avoiding the need for asymmetric catalysis or chiral resolution. However, these syntheses are often linear and multi-step, which can lead to lower overall yields compared to the more convergent asymmetric reduction approach.[11]

Detailed Experimental Protocols

The following protocols are illustrative and represent validated methodologies found in the scientific literature.

Protocol: Biocatalytic Asymmetric Reduction of 1-Benzyl-3-piperidone

This protocol is adapted from methodologies employing ketoreductases and provides a self-validating system through in-process controls and final product characterization.[1][2]

Materials:

-

1-Benzyl-3-piperidone

-

Ketoreductase (KRED) enzyme (e.g., KRED 110)[1]

-

NAD⁺ (or NADP⁺, depending on KRED)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Triethanolamine-HCl buffer (or Phosphate buffer)

-

Isopropyl alcohol (IPA) or other suitable co-solvent

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 200mM triethanolamine-HCl, pH 7.5). Add D-glucose (e.g., 1.5 eq), NAD⁺ (e.g., 0.01 eq), and Glucose Dehydrogenase.

-

Substrate Addition: Dissolve 1-Benzyl-3-piperidone (1.0 eq) in a minimal amount of a water-miscible co-solvent like IPA and add it to the reaction buffer.

-

Enzyme Addition & Incubation: Add the selected Ketoreductase (e.g., 3% w/w relative to substrate).[1] Stir the mixture at a controlled temperature (e.g., 35-40 °C) for 3-24 hours.

-

Reaction Monitoring: Monitor the conversion of the starting material to the product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the enzymes.

-

Extraction: Extract the aqueous filtrate with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification & Analysis: Purify the product by silica gel chromatography if necessary. Confirm identity and purity via ¹H NMR and Mass Spectrometry. Determine enantiomeric excess (% ee) by chiral HPLC.

Diagram 2: Biocatalytic Reduction Workflow

Caption: Step-by-step biocatalytic reduction workflow.

Protocol: Synthesis from 3-Hydroxypyridine

This protocol describes a robust chemical synthesis that generates the racemic product, which can then be subjected to chiral resolution or used as a precursor for methods that install chirality later. It is adapted from patent literature.[5]

Materials:

-

3-Hydroxypyridine

-

Benzyl chloride

-

Toluene

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Sodium hydroxide (NaOH)

Procedure:

-

N-Benzylation (Quaternization): In a reaction vessel, dissolve 3-hydroxypyridine (1.0 eq) in toluene. Add benzyl chloride (1.0-1.2 eq). Heat the mixture (e.g., to reflux or 50-60 °C) for several hours until TLC analysis shows complete consumption of the starting material. The product, 1-benzyl-3-hydroxypyridinium chloride, will often precipitate.[5]

-

Isolation of Pyridinium Salt: Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold toluene and dry under vacuum.

-

Reduction: Suspend the 1-benzyl-3-hydroxypyridinium chloride (1.0 eq) in a solvent such as methanol. Cool the mixture in an ice bath (0-5 °C).

-

Hydride Addition: Add sodium borohydride (NaBH₄, ~1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

-

Reaction Completion & Quench: Stir the reaction at room temperature for several hours. Carefully quench the reaction by the slow addition of water.

-

Workup and Extraction: Adjust the pH to be basic with NaOH solution. Concentrate the mixture to remove most of the methanol. Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield racemic 1-benzyl-3-hydroxypiperidine. Purify by column chromatography or distillation.

Conclusion and Future Perspectives

The synthesis of this compound is a well-optimized field with several robust and scalable routes. For industrial applications requiring the highest enantiopurity and adherence to green chemistry principles, the asymmetric reduction of 1-benzyl-3-piperidone using ketoreductases stands out as the superior strategy.[1][2] Its mild conditions, exceptional selectivity, and high yields make it the method of choice for pharmaceutical manufacturing.

The synthesis from pyridine derivatives remains a viable, cost-effective option, particularly with emerging chemo-enzymatic dearomatization techniques that can now provide direct access to the chiral product.[6][8] Finally, chiral pool synthesis , while often longer, provides an undeniable and absolute method for establishing the stereocenter, which can be valuable for creating initial reference standards or exploring complex diastereomers.[11][12]

Future research will likely focus on the discovery of novel enzymes with even broader substrate tolerance and higher activity, further reducing catalyst loading and reaction times. Additionally, the development of new chiral transition metal catalysts for the asymmetric hydrogenation of both pyridinium salts and N-benzyl-3-piperidone continues to be an active area of academic and industrial research.

Diagram 3: Logical Comparison of Synthetic Routes

Caption: Comparison of advantages and disadvantages.

References

-

Title: Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool Source: ResearchGate URL: [Link]

-

Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts Source: Der Pharma Chemica URL: [Link]

-

Title: Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase Source: MDPI URL: [Link]

-

Title: A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine Source: Synthetic Communications URL: [Link]

-

Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

- Source: Google Patents (CN106432059A)

-

Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease Source: PubMed Central (PMC) URL: [Link]

-

Title: Process For Preparation Of N Benzyl 3 Hydroxy Piperidine Source: Quick Company URL: [Link]

-

Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: PubMed Central (PMC), NIH URL: [Link]

-

Title: METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION Source: European Patent Office (EP 3170809 A1) URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

-

Title: 1-Benzyl-3-hydroxypiperidine Source: Qiyan URL: [Link]

- Title: Method for preparing (S)

-

Title: Asymmetric synthesis of N-benzyl-5-methylhydroxy-piperidone and modular synthesis... Source: DR-NTU (Nanyang Technological University) URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: ACS Publications URL: [Link]

-

Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: PubMed Central (PMC), NIH URL: [Link]

-

Title: New Asymmetric Synthesis Research Source: Purdue University, Department of Chemistry URL: [Link]

-

Title: Deprotection of 3‐benzyl‐3‐phenylpiperidin‐2‐one. Source: ResearchGate URL: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 10. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Resolution of Racemic 1-Benzyl-3-hydroxypiperidine

Introduction: The Significance of Chiral 1-Benzyl-3-hydroxypiperidine in Drug Development

Chiral 1-benzyl-3-hydroxypiperidine is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Its stereochemistry plays a crucial role in the pharmacological activity and safety profile of the final drug substance. The (R)- and (S)-enantiomers can exhibit significantly different, and sometimes opposing, biological effects.[1][2] Consequently, the efficient and scalable resolution of racemic 1-benzyl-3-hydroxypiperidine is a critical step in the drug development pipeline, ensuring the production of enantiomerically pure active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the primary methods for resolving racemic 1-benzyl-3-hydroxypiperidine, with a focus on classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution. The methodologies are presented with detailed protocols, an analysis of their underlying principles, and practical insights to aid researchers and drug development professionals in selecting and implementing the most suitable approach for their specific needs.

I. Classical Chemical Resolution: Diastereomeric Salt Crystallization

The formation of diastereomeric salts is a well-established and widely employed technique for the resolution of racemates.[3][4][5] This method leverages the different physicochemical properties of diastereomers, most notably their solubility, to effect separation.[4][5] The process involves reacting the racemic base, 1-benzyl-3-hydroxypiperidine, with a chiral acid to form a pair of diastereomeric salts. Due to their distinct crystal lattice energies, one diastereomer will typically be less soluble in a given solvent system and will preferentially crystallize, allowing for its isolation.

Mechanism and Rationale

The fundamental principle of this method lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not. The choice of the chiral resolving agent is paramount and is often determined empirically. Common resolving agents for amines include chiral carboxylic acids such as tartaric acid and its derivatives, and mandelic acid.[3][6] The efficiency of the resolution is dependent on several factors, including the choice of solvent, the stoichiometry of the resolving agent, temperature, and cooling rate.[6][7]

Detailed Experimental Protocol

The following protocol is a representative example for the resolution of racemic 1-benzyl-3-hydroxypiperidine using di-benzoyl-L-tartaric acid.

Materials:

-

Racemic 1-benzyl-3-hydroxypiperidine

-

Di-benzoyl-L-tartaric acid

-

Ethanol (91% aqueous)

-

Sodium hydroxide solution (e.g., 2M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Salt Formation:

-

In a suitable reaction vessel, dissolve racemic 1-benzyl-3-hydroxypiperidine (1.0 equivalent) in 91% aqueous ethanol.

-

In a separate container, prepare a slurry of di-benzoyl-L-tartaric acid (0.25 to 1.0 equivalent) in 91% aqueous ethanol.[6]

-

Add the chiral acid slurry to the solution of the racemic amine. An exothermic reaction may be observed.

-

Heat the mixture to achieve complete dissolution (e.g., ~76°C).[6]

-

-

Crystallization:

-

Slowly cool the solution to allow for selective crystallization of the less soluble diastereomeric salt. The cooling rate can significantly impact the purity of the crystals.

-

Further cooling to ambient temperature or below (e.g., 0-5°C) can maximize the yield.

-

The formation of a crystalline precipitate should be observed.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated diastereomeric salt by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

-

Liberation of the Free Base:

-

Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane).

-

Add a base, such as aqueous sodium hydroxide, to neutralize the tartaric acid and liberate the free amine into the organic layer.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-